N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of furan and phenoxy groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps One common method includes the reaction of 2-furylmethylamine with cyanuric chloride under controlled conditions to form the triazine coreThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Triethylamine, dichloromethane.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Bis(furan-2-ylmethyl)oxalamide
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
Uniqueness
N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of furan and phenoxy groups attached to a triazine core. This structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research .
Properties
Molecular Formula |
C19H17N5O3 |
---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
2-N,4-N-bis(furan-2-ylmethyl)-6-phenoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17N5O3/c1-2-6-14(7-3-1)27-19-23-17(20-12-15-8-4-10-25-15)22-18(24-19)21-13-16-9-5-11-26-16/h1-11H,12-13H2,(H2,20,21,22,23,24) |
InChI Key |
AMKVHBJHDVSIQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC3=CC=CO3)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC3=CC=CO3)NCC4=CC=CO4 |
Origin of Product |
United States |
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